Cas no 206761-91-3 (2,4,6-Trifluorophenyl isothiocyanate)

2,4,6-Trifluorophenyl isothiocyanate is a fluorinated aromatic isothiocyanate compound widely used as a versatile reagent in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the electron-withdrawing trifluoromethyl groups, which enhance its electrophilic character in nucleophilic addition reactions. The fluorine substituents also improve stability and selectivity in conjugation reactions, making it valuable for derivatizing amines, thiols, and other nucleophiles. This compound is particularly useful in the preparation of fluorinated heterocycles and bioactive molecules, where its structural motif contributes to enhanced metabolic stability and lipophilicity. It is typically handled under inert conditions due to its moisture sensitivity.
2,4,6-Trifluorophenyl isothiocyanate structure
206761-91-3 structure
Product Name:2,4,6-Trifluorophenyl isothiocyanate
CAS No:206761-91-3
MF:C7H2F3NS
MW:189.157690525055
MDL:MFCD00041045
CID:92365
PubChem ID:605056
Update Time:2025-11-02

2,4,6-Trifluorophenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Trifluoro-2-isothiocyanatobenzene
    • 2,4,6-Trifluorophenyl isothiocyanate
    • 2,3-DIHYDROXY-6,7-DIMETHOXYQUINOXALINE
    • 2,4,6-trifluorobenzenisothiocyanate
    • AKOS006227810
    • 1,3,5-Trifluoro-2-isothiocyanatobenzene #
    • FS-4646
    • A814808
    • MFCD00041045
    • SCHEMBL457203
    • 1, 3, 5-trifluoro-2-isothiocyanatobenzene
    • Benzene, 1,3,5-trifluoro-2-isothiocyanato-
    • DTXSID40345503
    • FT-0609872
    • 1,3,5-tris(fluoranyl)-2-isothiocyanato-benzene
    • SY109459
    • 206761-91-3
    • 2,4,6-trifluorophenylisothiocyanate
    • DB-019831
    • MDL: MFCD00041045
    • Inchi: 1S/C7H2F3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
    • InChI Key: JPISVBDECFJHDB-UHFFFAOYSA-N
    • SMILES: S=C=NC1C(=CC(=CC=1F)F)F
    • BRN: 6921217

Computed Properties

  • Exact Mass: 188.98600
  • Monoisotopic Mass: 188.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 44.4A^2

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 213.9±40.0 ºC (760 Torr),
  • Flash Point: 83.1±27.3 ºC,
  • Refractive Index: 1.578
  • Solubility: Almost insoluble (0.012 g/l) (25 º C),
  • PSA: 44.45000
  • LogP: 2.83820
  • Solubility: Hydrolyzable
  • Sensitiveness: Moisture Sensitive

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Amadis Chemical Company Limited
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(CAS:206761-91-3)2,4,6-Trifluorophenyl isothiocyanate
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on 2,4,6-Trifluorophenyl isothiocyanate

2,4,6-Trifluorophenyl isothiocyanate (CAS No 206761-91-3: A Versatile Building Block in Modern Organic Synthesis and Material Science

2,4,6-Trifluorophenyl isothiocyanate (CAS No 206761-91-3) is a multifunctional organic compound that has gained significant attention in recent years due to its unique structural features and broad reactivity profile. This compound, characterized by the presence of a trifluoromethyl group (CF3) on the phenyl ring and a isothiocyanate functional group (N=C=S), serves as a critical intermediate in the development of advanced materials, pharmaceuticals, and bioactive molecules. The trifluoromethyl substitution imparts distinct electronic and steric properties to the molecule, while the isothiocyanate moiety provides a highly reactive electrophilic site that can participate in a wide range of chemical transformations.

Recent advances in organic synthesis methodologies have highlighted the utility of 2,4,6-trifluorophenyl isothiocyanate in the construction of complex molecular architectures. For instance, a 2023 study published in Organic Letters demonstrated the application of this compound in the thiourea-catalyzed C–H functionalization reactions, enabling the efficient synthesis of fluorinated heterocycles with high regioselectivity. These heterocycles have shown promising biological activity in preliminary in vitro assays, particularly in the context of targeted drug delivery systems and fluorescent imaging agents. The isothiocyanate group acts as a versatile handle for further derivatization, allowing chemists to tailor molecular properties for specific applications.

The trifluoromethyl group in 2,4,6-trifluorophenyl isothiocyanate also plays a pivotal role in modulating the electronic properties of the molecule. This substitution pattern has been leveraged in the design of nonlinear optical materials and fluorescent probes, as reported in a 2024 review in Advanced Materials. The fluorine atoms introduce a strong electron-withdrawing effect, which can be exploited to fine-tune the absorption and emission spectra of conjugated systems. This characteristic makes the compound an attractive building block for the development of smart materials that respond to external stimuli such as light, heat, or chemical signals.

One of the most notable applications of 2,4,6-trifluorophenyl isothiocyanate lies in the synthesis of isothiocyanate-derived polymers with unique functional properties. A 2023 study in Macromolecules described the use of this compound in the step-growth polymerization of thioureas and urethanes, leading to the formation of high-performance polymers with exceptional thermal stability and mechanical strength. These polymers have potential applications in biomedical devices, coatings for extreme environments, and electronic components requiring fluorinated functional groups for enhanced performance.

Moreover, the isothiocyanate functionality in 2,4,6-trifluorophenyl isothiocyanate has been harnessed in the development of bioconjugate chemistry tools. A 2024 paper in Journal of the American Chemical Society reported the application of this compound in the site-specific labeling of proteins through thiol–isothiocyanate coupling reactions. This approach has enabled the creation of fluorescently labeled biomolecules with high specificity and stability, which are critical for single-molecule imaging and tracking in living cells. The trifluoromethyl group further enhances the photostability of the resulting conjugates, making them suitable for long-term experiments.

From an environmental chemistry perspective, the fluorinated structure of 2,4,6-trifluorophenyl isothiocyanate has been investigated for its potential in fluorinated surfactants and nanoparticle stabilization. A 2023 study in Environmental Science & Technology highlighted the use of this compound in the synthesis of amphiphilic molecules that can self-assemble into micelles or vesicles under specific aqueous conditions. These structures have shown promise in drug encapsulation and controlled release applications, particularly for hydrophobic drugs that require enhanced solubility for therapeutic efficacy.

Looking ahead, the versatile reactivity of 2,4,6-trifluorophenyl isothiocyanate is expected to drive further innovations in materials science and pharmaceutical chemistry. Ongoing research is focused on optimizing the synthetic routes to this compound to improve yield and scalability, as well as exploring its potential in electrochemical applications such as battery materials and sensors. The integration of fluorinated moieties into molecular frameworks continues to be a central theme in the design of next-generation functional materials, and 2,4,6-trifluorophenyl isothiocyanate stands as a key enabler in this endeavor.

The compound 2,4,6-trifluorophenyl isothiocyanate is a highly versatile and strategically important molecule in modern chemistry, owing to its unique structural features and reactivity. Here is a structured summary of its properties, applications, and significance: --- ### 1. Structural Features - Trifluoromethyl Group (CF₃): Introduces strong electron-withdrawing effects, enhancing electronic properties and stability. - Isothiocyanate Functional Group (N=C=S): Acts as a highly reactive electrophilic site, enabling participation in a wide range of chemical transformations. - Fluorine Atoms: Contribute to steric and electronic effects, which are crucial for fine-tuning molecular properties. --- ### 2. Key Applications #### A. Organic Synthesis - C–H Functionalization Reactions: Used in thiourea-catalyzed reactions to synthesize fluorinated heterocycles with high regioselectivity. - Polymer Chemistry: Serves as a building block in the synthesis of high-performance polymers (e.g., thioureas, urethanes) with thermal stability and mechanical strength. #### B. Pharmaceutical and Bioactive Molecules - Drug Delivery Systems: Fluorinated heterocycles derived from this compound show promising biological activity. - Fluorescent Imaging Agents: The trifluoromethyl group enhances photostability, making it suitable for long-term imaging applications. #### C. Bioconjugate Chemistry - Protein Labeling: Utilized in thiol–isothiocyanate coupling reactions for site-specific labeling of proteins, enabling single-molecule imaging and tracking in living cells. #### D. Environmental and Material Science - Surfactants and Nanoparticle Stabilization: Used in the synthesis of amphiphilic molecules for drug encapsulation and controlled release. - Nonlinear Optical Materials: The trifluoromethyl substitution is exploited in fluorescent probes and smart materials that respond to external stimuli (e.g., light, heat). --- ### 3. Recent Research Highlights - 2023 (Organic Letters): Application in C–H functionalization to create fluorinated heterocycles. - 2024 (Advanced Materials): Role in nonlinear optical materials and smart materials. - 2023 (Environmental Science & Technology): Use in amphiphilic molecule synthesis for drug delivery. --- ### 4. Future Directions - Synthetic Optimization: Research is focused on improving yield and scalability of 2,4,6-trifluorophenyl isothiocyanate. - Electrochemical Applications: Exploration in battery materials and sensors. - Materials Science: Continued integration of fluorinated moieties into next-generation functional materials. --- ### Conclusion 2,4,6-Trifluorophenyl isothiocyanate is a key enabler in the design of innovative materials and pharmaceuticals, with broad applications spanning organic synthesis, bioconjugate chemistry, drug delivery, and environmental science. Its versatile reactivity and strategic fluorination make it a cornerstone in modern chemical research.
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Amadis Chemical Company Limited
(CAS:206761-91-3)2,4,6-Trifluorophenyl isothiocyanate
A1199662
Purity:99%
Quantity:25g
Price ($):374.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:206761-91-3)2,4,6-Trifluorophenyl Isothiocyanate
LE7812
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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